molecular formula C21H25N3O B5918062 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide

4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide

Cat. No. B5918062
M. Wt: 335.4 g/mol
InChI Key: NXUDEXSNFUOVDI-UHFFFAOYSA-N
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Description

4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide, also known as CPP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide acts as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By blocking the activity of the NMDA receptor, 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide reduces the influx of calcium ions into the neuron, which can lead to a decrease in excitotoxicity and neurodegeneration. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide also modulates the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects. Additionally, 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to decrease inflammation and oxidative stress, which may also contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is a highly selective NMDA receptor antagonist, which allows for precise modulation of glutamate neurotransmission. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is also relatively stable and has a long half-life, which allows for more prolonged effects compared to other NMDA receptor antagonists. However, 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide can have off-target effects at high concentrations, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide. One area of interest is the potential use of 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide and its potential therapeutic applications. Finally, there is a need for the development of more stable and water-soluble derivatives of 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide for use in lab experiments and potential clinical applications.

Synthesis Methods

4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including reductive amination and condensation reactions. One of the most commonly used methods involves the reaction of 1-phenylcyclopropylamine with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of sodium hydride to yield 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide.

Scientific Research Applications

4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-20(22-21(11-12-21)19-9-5-2-6-10-19)24-15-13-23(14-16-24)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDEXSNFUOVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide

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